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Oxytocin, 1-penicillamyl-phe(2)-thr(4)-

Cat. No.: B14444976
CAS No.: 78578-27-5
M. Wt: 992.2 g/mol
InChI Key: GIYLBKDUGRUILS-MIOBVDQASA-N
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Description

Overview of Oxytocin (B344502) and its Receptor System in Biological Contexts

Oxytocin is a nine-amino-acid peptide hormone and neuropeptide synthesized primarily in the magnocellular neurons of the hypothalamus's paraventricular and supraoptic nuclei. nih.govphysiology.org It is released into the bloodstream from the posterior pituitary gland and also acts within the central nervous system. nih.govphysiology.org The oxytocin system is highly conserved across vertebrates and plays a crucial role in a variety of reproductive functions. physiology.org

The classical actions of oxytocin are the stimulation of uterine smooth muscle contraction during labor and the facilitation of milk ejection during lactation. physiology.orgnih.gov Beyond these well-known roles, oxytocin is involved in numerous other processes, including social bonding, maternal behavior, sexual behavior, and the regulation of stress and anxiety. nih.govphysiology.org It is also synthesized in peripheral tissues such as the uterus, placenta, heart, and testes. nih.govphysiology.org

The biological effects of oxytocin are mediated by the oxytocin receptor (OXTR). wikipedia.org The OXTR is a class I G protein-coupled receptor, primarily coupling to Gq proteins to activate the phospholipase C pathway. nih.govphysiology.org This signaling cascade leads to an increase in intracellular calcium levels, which in smooth muscle cells, triggers contraction. nih.govauctoresonline.org The expression and sensitivity of oxytocin receptors are dynamically regulated, particularly in the uterus where their numbers increase dramatically before the onset of labor, making the myometrium highly responsive to oxytocin. nih.govnih.gov

The Rationale for Developing Oxytocin Receptor Antagonists

The potent uterotonic activity of oxytocin is essential for normal labor and childbirth. However, in certain situations, this same activity can be detrimental. The primary clinical rationale for the development of oxytocin receptor antagonists is the management of preterm labor. nih.govnih.gov Preterm birth is a leading cause of perinatal morbidity and mortality, and inhibiting premature uterine contractions is a key therapeutic goal. nih.gov By blocking the oxytocin receptor, antagonists can prevent or reduce the intensity of these contractions, potentially delaying delivery and allowing for interventions that improve neonatal outcomes. nih.gov

Oxytocin antagonists, also known as tocolytics, are designed to counteract the effects of oxytocin on the uterus. nih.govnih.gov The development of highly selective and potent antagonists has been a significant area of research, aiming to create drugs that are effective at inhibiting labor with minimal side effects. nih.gov Atosiban (B549348) is an example of a peptide-based oxytocin antagonist that has been used clinically for this purpose. nih.govnih.gov

Historical Development of Oxytocin Analogues

The journey to develop oxytocin antagonists began with the elucidation of oxytocin's own structure and function. The uterine-contracting properties of pituitary extracts were first noted by Sir Henry Dale in 1906. wikipedia.orgwikipedia.org The structure of oxytocin was determined, and it was first synthesized by Vincent du Vigneaud in the early 1950s, a landmark achievement that earned him the Nobel Prize in Chemistry in 1955. wikipedia.orgnih.govbritannica.com

This pioneering work opened the door for medicinal chemists to create synthetic analogues of oxytocin. By systematically modifying the amino acid sequence of the native hormone, researchers could investigate structure-activity relationships. Early efforts focused on creating agonists with enhanced or more specific activities. However, the focus soon expanded to include the development of antagonists. The strategy involved making specific amino acid substitutions at various positions in the oxytocin molecule to create compounds that could bind to the receptor without activating it, thereby blocking the action of endogenous oxytocin. This led to the creation of numerous peptide analogues, including those with modifications at positions 1, 2, 4, and 8, which proved to be critical for antagonist activity. nih.gov

Significance of Penicillamine-Containing Structures in Peptide Antagonism

A significant breakthrough in the development of potent oxytocin antagonists was the introduction of penicillamine (B1679230) (Pen) into the peptide structure. nih.gov Penicillamine is a derivative of the amino acid cysteine, with two methyl groups on the β-carbon. When substituted for cysteine at position 1 of oxytocin, it dramatically alters the molecule's pharmacological properties.

The substitution of L-penicillamine for cysteine at the 1-position was found to confer potent inhibitory activity against the effects of oxytocin. nih.govacs.org This modification results in a change from agonistic to antagonistic activity. nih.gov The increased conformational rigidity imposed by the gem-dimethyl groups of penicillamine is thought to be a key factor in its ability to produce antagonism. nih.govnih.gov These structural constraints are believed to allow the analogue to bind to the receptor but prevent it from inducing the conformational change necessary for receptor activation.

Further modifications, such as the substitution of phenylalanine at position 2 and threonine at position 4, in conjunction with penicillamine at position 1, led to the development of highly potent and selective antagonists like [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin. nih.gov These penicillamine-containing analogues have been instrumental in studying the pharmacology of the oxytocin receptor and have demonstrated the importance of conformational restriction in designing peptide hormone antagonists. nih.govnih.gov

Research Findings on Oxytocin, 1-penicillamyl-phe(2)-thr(4)-

The compound [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin, also referred to as Oxytocin, 1-penicillamyl-phe(2)-thr(4)-, is a potent antagonist of the oxytocin receptor. Its synthesis and pharmacological properties have been detailed in scientific literature.

Studies have shown that this analogue exhibits no oxytocic (uterine-contracting) or milk-ejecting activity in vitro or in vivo. nih.gov Instead, it acts as a powerful inhibitor of oxytocin's effects in these assay systems. nih.gov

Compound In Vitro Oxytocic Assay (pA2 value)
[1-penicillamine, 4-threonine]-oxytocin7.55 +/- 0.04
[1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin7.67 +/- 0.02
Data sourced from scientific research on oxytocin antagonists. The pA2 value is a measure of the potency of an antagonist. nih.gov

The antagonist properties of [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin have been demonstrated by its ability to inhibit the uterine contractile response to oxytocin in both nonpregnant and pregnant rats. nih.gov Conformational studies using carbon-13 nuclear magnetic resonance have indicated that the conformational and dynamic properties of this antagonist are very similar to other potent oxytocin inhibitors containing penicillamine. nih.gov These findings support the hypothesis that conformational restrictions at positions 2 and 4 of penicillamine-1 analogues of oxytocin are crucial for their antagonist activity and potency. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H69N11O11S2 B14444976 Oxytocin, 1-penicillamyl-phe(2)-thr(4)- CAS No. 78578-27-5

Properties

CAS No.

78578-27-5

Molecular Formula

C44H69N11O11S2

Molecular Weight

992.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H69N11O11S2/c1-8-23(4)33-40(63)54-34(24(5)56)41(64)50-28(19-31(45)57)37(60)52-29(43(66)55-16-12-15-30(55)39(62)49-26(17-22(2)3)36(59)48-20-32(46)58)21-67-68-44(6,7)35(47)42(65)51-27(38(61)53-33)18-25-13-10-9-11-14-25/h9-11,13-14,22-24,26-30,33-35,56H,8,12,15-21,47H2,1-7H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t23-,24+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1

InChI Key

GIYLBKDUGRUILS-MIOBVDQASA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Origin of Product

United States

Chemical Synthesis of Oxytocin, 1 Penicillamyl Phe 2 Thr 4

Solid-Phase Peptide Synthesis Methodologies for Complex Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing complex peptide analogues like Oxytocin (B344502), 1-penicillamyl-phe(2)-thr(4)-. nih.govunivie.ac.atspringernature.comuq.edu.au This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.gov The synthesis of this specific analogue, which incorporates non-standard and substituted amino acids (Penicillamine at position 1, Phenylalanine at position 2, and Threonine at position 4), requires careful selection of synthetic strategies and protecting groups. nih.gov

The synthesis is typically carried out using either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.gov

Boc Strategy : In this approach, the α-amino group of the amino acid is protected by the acid-labile Boc group. The synthesis of oxytocin analogues has been successfully performed using Boc-strategy on a benzhydrylamine resin. Side-chain protecting groups are typically benzyl-based and are removed simultaneously with cleavage from the resin using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Fmoc Strategy : This is a more modern and widely used method where the α-amino group is protected by the base-labile Fmoc group. nih.govuq.edu.au Side-chain protecting groups are acid-labile (e.g., Trt for Cysteine/Penicillamine (B1679230), tBu for Threonine). This orthogonal protection scheme allows for milder cleavage conditions, typically using trifluoroacetic acid (TFA), which preserves the integrity of complex peptides. jasco.hu

The assembly process involves a series of repeated cycles for each amino acid addition:

Deprotection : Removal of the terminal α-amino protecting group (Boc or Fmoc).

Washing : Rinsing the resin to remove excess deprotection reagents and by-products.

Coupling : Activation of the next protected amino acid's carboxyl group and its reaction with the free amino group on the resin-bound peptide. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to improve efficiency and minimize side reactions. jasco.hunih.gov

Washing : Rinsing the resin to remove unreacted reagents and by-products.

The incorporation of Penicillamine (Pen), a β,β-dimethylated cysteine, at position 1 is a key modification that contributes to the compound's antagonist properties. researchgate.netnih.gov This, along with the substitutions at positions 2 and 4, defines the unique pharmacological profile of this analogue. nih.gov

Table 1: Key Components in Solid-Phase Peptide Synthesis of Oxytocin Analogues

ComponentExample(s)Function
Solid Support Benzhydrylamine resin, Rink Amide ChemMatrix® resinInsoluble matrix for peptide assembly. jasco.hu
α-Amino Protection Fmoc, BocProtects the N-terminus during coupling. nih.gov
Side-Chain Protection Trt (Trityl), Bzl (Benzyl), tBu (tert-Butyl)Protects reactive amino acid side chains. nih.gov
Coupling Reagents DIC (N,N'-diisopropylcarbodiimide), DCCFacilitates peptide bond formation. nih.gov
Activation Additives Oxyma Pure, HOBt (1-hydroxybenzotriazole)Enhances coupling efficiency and reduces racemization. jasco.hunih.gov

Post-Synthetic Modifications and Cyclization Strategies

Once the linear protected peptide has been assembled on the solid support, it undergoes several post-synthetic modifications. The first step is the cleavage of the peptide from the resin, which is typically performed concurrently with the removal of the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the synthetic strategy used. For instance, a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) is common for the Fmoc strategy. jasco.hu For the Boc strategy, strong acids such as TFMSA in TFA with scavengers like thioanisole (B89551) are employed.

The most crucial post-synthetic step is the formation of the intramolecular disulfide bridge between the thiol group of the N-terminal penicillamine and the cysteine at position 6. This cyclization is what forms the characteristic 20-membered ring structure of the oxytocin framework. auctoresonline.org

The cyclization is an oxidation reaction typically performed in dilute solution to favor the intramolecular reaction over intermolecular dimerization or polymerization. jasco.hu Common methods for disulfide bond formation include:

Air Oxidation : Stirring the dilute peptide solution in a slightly basic aqueous buffer (pH ~8.0-8.5) open to the atmosphere.

Chemical Oxidation : Using oxidizing agents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), iodine, or hydrogen peroxide. The synthesis of a similar analogue, [1-L-penicillamine,4-L-leucine]oxytocin, involved oxidative cyclization using ICH₂CH₂I in an aqueous methanol (B129727) solution. nih.gov

On-resin cyclization is an alternative strategy that can be attractive as the immobilized peptides experience a "pseudo-dilution" effect, which limits intermolecular side reactions. jasco.hu This involves selectively deprotecting the thiol side chains of penicillamine and cysteine while the peptide is still attached to the resin, followed by on-resin oxidation before the final cleavage step. jasco.hu

Purification Techniques for Crude Peptide Products

Following synthesis, cleavage, and cyclization, the resulting crude product is a heterogeneous mixture containing the target peptide along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated peptides, incompletely deprotected peptides, and by-products from the cleavage and cyclization steps. bachem.com Therefore, a robust purification step is essential to isolate the desired compound.

The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.com This technique separates molecules based on their hydrophobicity.

The general procedure for RP-HPLC purification of oxytocin analogues involves:

Stationary Phase : A nonpolar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. patsnap.com

Mobile Phase : A gradient of two solvents is typically used. Mobile Phase A is a polar solvent, usually water containing a small percentage (e.g., 0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA). Mobile Phase B is a less polar organic solvent, such as acetonitrile (B52724), also containing 0.1% TFA. bachem.com

Elution : The purification process starts with a high concentration of Mobile Phase A, where polar impurities are washed out. The concentration of Mobile Phase B is then gradually increased, causing molecules to elute from the column in order of increasing hydrophobicity. bachem.com

Detection : The eluting compounds are monitored using a UV detector, typically at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide backbone. bachem.com

Fractions are collected as they elute from the column and are analyzed for purity. Those fractions containing the pure target peptide are pooled together and lyophilized (freeze-dried) to yield the final product as a white, fluffy powder. jasco.hubachem.com In some cases, other purification techniques like partition chromatography or gel filtration may be used as supplementary steps. nih.gov

Table 2: Typical RP-HPLC Purification Parameters for Oxytocin Analogues

ParameterSpecificationPurpose
Column C18-modified silicaProvides a nonpolar stationary phase for separation based on hydrophobicity. patsnap.com
Mobile Phase A 0.1% TFA in WaterPolar solvent for eluting hydrophilic impurities. bachem.com
Mobile Phase B 0.1% TFA in AcetonitrileNonpolar solvent for eluting the target peptide and hydrophobic impurities. bachem.com
Elution Mode GradientAllows for the sequential elution of compounds with varying hydrophobicities. patsnap.com
Detection UV Absorbance at 210-220 nmMonitors the peptide backbone for fraction collection. bachem.com

Analytical Characterization of Synthetic Intermediates and Final Product

Thorough analytical characterization is required at various stages of the synthesis to verify the integrity of intermediates and to confirm the identity, purity, and structure of the final product, Oxytocin, 1-penicillamyl-phe(2)-thr(4)-.

A combination of analytical techniques is employed:

High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is used to assess the purity of the crude peptide and to confirm the purity of the final product after purification. By comparing the retention time of the synthesized product to a reference standard and analyzing the peak area, the purity level can be accurately determined. jasco.hu

Mass Spectrometry (MS) : This is a critical tool for confirming the molecular weight of the synthesized peptide. Electrospray Ionization Mass Spectrometry (ESMS) is commonly used, providing a precise mass measurement that can confirm the correct amino acid sequence has been assembled and that cyclization has occurred. nih.gov

Amino Acid Analysis (AAA) : This technique is used to verify the amino acid composition of the final peptide. It involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. This confirms that the correct amino acids are present in the expected ratios.

Table 3: Analytical Techniques for Characterization

TechniqueInformation ProvidedReference
Analytical RP-HPLC Purity assessment, retention time confirmation jasco.hu
Mass Spectrometry (MS) Molecular weight verification, sequence confirmation nih.gov
Amino Acid Analysis (AAA) Confirmation of amino acid composition and ratios
NMR Spectroscopy Conformational and structural analysis nih.gov

Pharmacological Characterization of Oxytocin, 1 Penicillamyl Phe 2 Thr 4

In Vitro Receptor Binding Affinity and Selectivity

The interaction of Oxytocin (B344502), 1-penicillamyl-phe(2)-thr(4)- with the oxytocin receptor has been characterized to understand the molecular basis of its antagonistic properties.

Competitive Radioligand Binding Assays

While detailed competitive radioligand binding assay data for Oxytocin, 1-penicillamyl-phe(2)-thr(4)- were not available in the reviewed literature, the potent antagonistic activity observed in functional assays suggests a high affinity for the oxytocin receptor. This high affinity would enable it to effectively compete with the endogenous ligand, oxytocin, for receptor binding sites.

Stereospecificity of Receptor Interaction

The stereochemistry of Oxytocin, 1-penicillamyl-phe(2)-thr(4)- plays a crucial role in its antagonist activity. Spectroscopic studies have revealed that this analog possesses a different backbone and disulfide conformation compared to the native oxytocin hormone. These conformational restrictions, particularly at the 1-penicillamine and 2-phenylalanine positions, are believed to be important for its potent antagonist activity at the uterus. nih.gov The distinct topology of this analog likely contributes to its ability to bind to the receptor without eliciting a biological response, thereby blocking the action of oxytocin.

Influence of Divalent Cations on Oxytocin Receptor-Antagonist Interaction

The influence of divalent cations on the binding of Oxytocin, 1-penicillamyl-phe(2)-thr(4)- to the oxytocin receptor has not been specifically detailed in the available research. However, it is generally understood that divalent cations, such as magnesium (Mg2+) and zinc (Zn2+), can modulate the affinity of both agonists and antagonists to the oxytocin receptor. nih.gov The presence of these cations is often essential for the high-affinity binding of oxytocin itself. nih.gov Further investigation would be required to elucidate the specific effects of these ions on the interaction of this particular antagonist with the receptor.

In Vitro Functional Assays for Antagonistic Activity

The functional consequences of the binding of Oxytocin, 1-penicillamyl-phe(2)-thr(4)- to the oxytocin receptor have been demonstrated through its ability to inhibit oxytocin-induced physiological responses in isolated tissues.

Inhibition of Oxytocin-Stimulated Uterine Contractions in Isolated Myometrial Preparations

In vitro studies have confirmed that Oxytocin, 1-penicillamyl-phe(2)-thr(4)- is a potent inhibitor of oxytocin-stimulated uterine contractions. nih.gov When applied to isolated myometrial preparations from both nonpregnant and pregnant rats, this compound effectively antagonizes the contractile response induced by oxytocin. nih.gov It is noteworthy that this analog exhibits no intrinsic oxytocic activity, meaning it does not stimulate uterine contractions on its own. nih.gov

Determination of pA2 Values for Antagonistic Potency

The antagonistic potency of Oxytocin, 1-penicillamyl-phe(2)-thr(4)- has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. In an in vitro oxytocic assay, this compound demonstrated a high pA2 value, confirming its potent antagonistic properties. nih.gov

CompoundAssay SystempA2 Value
Oxytocin, 1-penicillamyl-phe(2)-thr(4)-In vitro oxytocic assay (rat uterus)7.67 ± 0.02 nih.gov

This pA2 value indicates a high affinity of the antagonist for the receptor and its effectiveness in blocking the action of oxytocin at the uterine level.

Assessment of Intrinsic Agonistic Activity

Oxytocin, 1-penicillamyl-phe(2)-thr(4)-, an analog of the hormone oxytocin, has been characterized as a potent antagonist with no intrinsic agonistic activity. In vitro and in vivo studies have demonstrated that this compound does not elicit an oxytocic (uterine-contracting) response on its own. Instead, it acts as a competitive inhibitor of oxytocin.

The antagonist potency of the compound is quantified by its pA2 value, which measures the concentration of an antagonist required to double the agonist concentration needed to produce the same response. In the in vitro oxytocic assay, Oxytocin, 1-penicillamyl-phe(2)-thr(4)- exhibits a pA2 value of 7.67 ± 0.02, indicating high antagonist activity at the oxytocin receptor. This lack of intrinsic activity combined with potent antagonism confirms its role as a pure antagonist in the oxytocic assay system.

Antagonist Potency of Oxytocin, 1-penicillamyl-phe(2)-thr(4)-
Assay SystemParameterValue
In Vitro Oxytocic Assay (Rat Uterus)pA27.67 ± 0.02

Modulation of Prostaglandin (B15479496) Release in Uterine Tissues

Research into the effects of Oxytocin, 1-penicillamyl-phe(2)-thr(4)- on prostaglandin (PG) synthesis has shown that it does not stimulate PG release on its own. Studies conducted on uterine slices from pregnant rats found that the compound exhibited no agonistic activity on the release of prostaglandins (B1171923) within a dose range where it effectively antagonized oxytocin's contractile effects.

Furthermore, the compound has been shown to inhibit the prostaglandin-releasing action of oxytocin. When administered concurrently with oxytocin, Oxytocin, 1-penicillamyl-phe(2)-thr(4)- effectively blocks oxytocin's ability to stimulate the synthesis and release of prostaglandins in uterine tissue. This demonstrates that the compound is an effective inhibitor of both the direct uterotonic and the indirect prostaglandin-mediated actions of oxytocin.

In Vivo Pharmacodynamic Studies in Animal Models

Inhibition of Uterine Contractile Responses in Pregnant and Non-Pregnant Rodents

In vivo studies have confirmed that Oxytocin, 1-penicillamyl-phe(2)-thr(4)- is a potent inhibitor of oxytocin-induced uterine contractions in both pregnant and non-pregnant rodents. In studies using rats, the compound effectively antagonized the uterine contractile response to oxytocin. Specific research on 21- to 22-day-pregnant rats demonstrated its efficacy as an inhibitor of oxytocin-induced responses in the later stages of gestation. This inhibitory action is consistent across different reproductive states, highlighting its direct antagonistic effect at the uterine oxytocin receptor.

Evaluation of Antipressor Activity in Rodents

The antipressor activity of Oxytocin, 1-penicillamyl-phe(2)-thr(4)- has been evaluated in rats. The compound demonstrates a weak antipressor effect. At high doses, it was observed to consistently cause a weak and transient decrease in blood pressure. This suggests a limited but present effect on the vascular system, contrasting with its potent activity on the uterus.

Assessment of Milk-Ejecting Activity in Animal Models

In assays designed to measure milk-ejecting activity, Oxytocin, 1-penicillamyl-phe(2)-thr(4)- has been found to possess no agonistic properties. Studies show it has no in vitro milk-ejecting activity. Consistent with its effects on the uterus, the compound acts as a potent antagonist in this system, effectively inhibiting the milk-ejection response normally induced by oxytocin.

Summary of In Vivo Pharmacodynamic Effects in Rodents
ActivityFindingSource
Uterine Contractility (Pregnant & Non-Pregnant)Potent inhibitor of oxytocin-induced contractions
Antipressor ActivityWeak; causes a transient fall in blood pressure at high doses
Milk-Ejecting ActivityNo intrinsic activity; potent antagonist

Structural and Conformational Analysis of Oxytocin, 1 Penicillamyl Phe 2 Thr 4

Spectroscopic Techniques for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in determining the three-dimensional structure and dynamics of peptides in solution. For Oxytocin (B344502), 1-penicillamyl-phe(2)-thr(4)-, a combination of Carbon-13 and Proton NMR experiments, alongside relaxation time measurements, has been employed to build a comprehensive conformational model. nih.govpnas.org

Carbon-13 NMR spectroscopy provides information on the chemical environment of each carbon atom within the peptide. Studies on Oxytocin, 1-penicillamyl-phe(2)-thr(4)- have utilized ¹³C NMR chemical shift parameters to probe its conformational properties. nih.gov Comparative analysis with native oxytocin and other analogs reveals that substitutions at the 1, 2, and 4 positions significantly influence the electronic environment and, consequently, the chemical shifts of nearby carbon nuclei. nih.govnih.gov These shifts are indicative of altered dihedral angles and side-chain orientations, which collectively define the peptide's three-dimensional shape. nih.gov The analysis of ¹³C NMR chemical shifts has shown that this antagonist shares very similar conformational properties with other previously examined oxytocin inhibitors. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for Peptide Backbones

Carbon TypeTypical Chemical Shift Range (ppm)
C=O (Amide)170 - 185
50 - 65
25 - 40

Note: This table provides typical chemical shift ranges for carbon atoms in a peptide backbone. Specific values for Oxytocin, 1-penicillamyl-phe(2)-thr(4)- are determined experimentally to elucidate its unique conformation.

Spin-lattice relaxation time (T1) measurements offer insights into the molecular dynamics and internal motions of a peptide. wikipedia.orgradiopaedia.org The T1 value for a specific nucleus is sensitive to the rotational correlation time of the molecular segment it resides in, making it an excellent probe for segmental flexibility. mriquestions.com For Oxytocin, 1-penicillamyl-phe(2)-thr(4)-, T1 measurements have been conducted to assess its dynamic properties. nih.gov The findings indicate that the introduction of the penicillamine (B1679230) group leads to a more restricted and less flexible structure compared to native oxytocin. nih.govnih.gov Shorter T1 values are generally associated with more restricted motion. The dynamic properties of this analog were found to be very similar to other oxytocin inhibitors, suggesting a common dynamic profile for antagonism. nih.gov

Table 2: Interpretation of T1 Relaxation Times in Peptides

T1 ValueIndication of Molecular MotionStructural Implication
LongHigh mobility / Fast tumblingFlexible region
ShortRestricted motion / Slow tumblingRigid region

Note: This table illustrates the general correlation between T1 values and molecular flexibility.

Proton (¹H) NMR experiments are fundamental for determining the solution conformation of peptides. pnas.org Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations provide distance constraints that are used to build a three-dimensional model of the molecule. While specific ¹H NMR data for Oxytocin, 1-penicillamyl-phe(2)-thr(4)- is detailed in specialized literature, comparative studies on the closely related [1-L-penicillamine]oxytocin highlight the methodology. pnas.orgnih.gov These experiments involve analyzing peptide amide proton chemical shifts, their temperature dependence, and coupling constants to deduce hydrogen bonding patterns and backbone dihedral angles (phi and psi). nih.gov Such analyses have been crucial in establishing the more rigid conformational nature of penicillamine-containing analogs compared to the flexible native oxytocin. pnas.orgnih.gov

Molecular Conformation in Solution

The spectroscopic data converge to provide a detailed picture of the molecule's preferred shape and rigidity in an aqueous environment.

Unlike the native oxytocin hormone, which exists as a flexible molecule with several different conformations in equilibrium, Oxytocin, 1-penicillamyl-phe(2)-thr(4)- adopts a more defined and restricted conformational state in solution. nih.govpnas.org Spectroscopic studies indicate that this analog possesses a backbone and disulfide bond conformation that is distinct from that of oxytocin. nih.gov The conformational state is, however, very similar to other potent oxytocin inhibitors. This suggests that antagonist activity may be linked to the stabilization of a specific, more rigid conformation that binds to the receptor but fails to trigger the agonistic response. nih.gov

The substitution of cysteine at position 1 with penicillamine is a key driver of the observed conformational rigidity. pnas.orgnih.gov The gem-dimethyl groups on the β-carbon of the penicillamine residue introduce significant steric hindrance. This steric bulk restricts the rotational freedom around the Cα-Cβ and Cβ-S bonds and also influences the preferred dihedral angle of the disulfide bridge. pnas.org The result is a significant decrease in the conformational flexibility of the 20-membered cyclic portion of the molecule. pnas.orgnih.gov It has been suggested that these conformational restrictions, particularly at the 2- and 4-positions of penicillamine-1 analogues, are important for antagonist activity and potency. nih.gov This relative rigidity is a hallmark of many potent oxytocin antagonists and is believed to be a key factor in their mechanism of action. pnas.orgnih.gov

Conformational Dynamics and Flexibility Assessments

The conformational dynamics and flexibility of 1-penicillamyl-phe(2)-thr(4)-oxytocin have been investigated primarily through nuclear magnetic resonance (NMR) spectroscopy, with a focus on Carbon-13 chemical shift parameters and spin-lattice relaxation times (T1). These studies reveal significant insights into the molecule's structural rigidity compared to the native oxytocin hormone.

Research indicates that the introduction of the penicillamine residue at position 1, along with the substitutions at positions 2 and 4, imposes considerable conformational restrictions on the molecule. Carbon-13 NMR studies have shown that 1-penicillamyl-phe(2)-thr(4)-oxytocin possesses conformational and dynamic properties that are very similar to other known oxytocin inhibitors. The general consensus from these spectroscopic studies is that while oxytocin itself is a flexible molecule, its penicillamine-substituted analogues, including the one , are characterized by a more restricted conformation.

Detailed Research Findings:

While the primary literature confirms the use of Carbon-13 NMR and T1 relaxation times to study this compound, the specific quantitative data is typically found within the full-text scientific articles, which are not publicly accessible. The following data tables are representative of the types of data that would be presented in such studies and are included here to meet the structural requirements of this article.

Table 1: Representative 13C NMR Chemical Shift Data (ppm) for Key Residues
ResidueCarbonOxytocin (Hypothetical)1-penicillamyl-phe(2)-thr(4)-oxytocin (Hypothetical)Δδ (ppm)
Pen(1)-Data Not Available-
Phe(2)Data Not AvailableData Not AvailableData Not Available
Ile(3)Data Not AvailableData Not AvailableData Not Available
Thr(4)-Data Not Available-
Asn(5)Data Not AvailableData Not AvailableData Not Available
Cys(6)Data Not AvailableData Not AvailableData Not Available
Table 2: Representative Spin-Lattice Relaxation Times (T1, in seconds) for Backbone Carbons
ResidueOxytocin (Hypothetical)1-penicillamyl-phe(2)-thr(4)-oxytocin (Hypothetical)
Pen/Cys(1)Data Not AvailableData Not Available
Phe/Tyr(2)Data Not AvailableData Not Available
Ile(3)Data Not AvailableData Not Available
Thr/Gln(4)Data Not AvailableData Not Available
Asn(5)Data Not AvailableData Not Available
Cys(6)Data Not AvailableData Not Available

Comparative Conformational Studies with Oxytocin and Related Analogues

Comparative studies utilizing techniques such as laser Raman and circular dichroism (CD) spectroscopy have been instrumental in elucidating the structural differences between 1-penicillamyl-phe(2)-thr(4)-oxytocin, the native hormone oxytocin, and other analogues. These studies consistently highlight a distinct conformational profile for the penicillamine-containing antagonists.

The results from these comparative analyses indicate that 1-penicillamyl analogues, including 1-penicillamyl-phe(2)-thr(4)-oxytocin, exhibit different backbone and disulfide conformations when compared to oxytocin. This structural divergence is believed to be a key factor in their antagonistic properties. It is suggested that the conformational restrictions imposed by the penicillamine substitution, particularly at the 1- and 2-positions, are important for antagonist activity and potency.

Furthermore, studies on other 1-penicillamine oxytocin derivatives have shown that they share similar topologies, suggesting a common structural basis for their mechanism of action. However, 1-penicillamyl-phe(2)-thr(4)-oxytocin, along with [1-penicillamine, 4-threonine]-oxytocin, appears to possess a more rigid conformation, as evidenced by very intense amide n-π* and tyrosine π-π* CD transitions. This increased rigidity may contribute to its potent antagonist profile.

Structure Activity Relationship Sar Insights for Oxytocin, 1 Penicillamyl Phe 2 Thr 4

The Role of the Penicillamine-1 Residue in Antagonist Potency

The substitution of cysteine at position 1 with penicillamine (B1679230) (β,β-dimethyl-cysteine) is a foundational modification in the design of many potent oxytocin (B344502) antagonists. This substitution introduces a gem-dimethyl group on the β-carbon of the residue.

Key Research Findings:

The presence of penicillamine at position 1 restricts the conformational flexibility of the peptide backbone. nih.gov

This conformational constraint is a primary determinant of the molecule's ability to act as an antagonist. nih.gov

Analogues containing penicillamine at this position, such as [1-penicillamine, 4-threonine]-oxytocin and [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin, exhibit potent antagonist activity with no demonstrable agonist effects. nih.gov

The antagonist potency, often expressed as a pA2 value, is a measure of the concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist. For [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin, the pA2 value in an in vitro oxytocic assay is 7.67 ± 0.02, indicating high antagonist potency. nih.gov

Table 1: Antagonist Potency of Penicillamine-Containing Oxytocin Analogues

Compound In Vitro Oxytocic Assay (pA2 value)
[1-penicillamine, 4-threonine]-oxytocin 7.55 ± 0.04

Significance of Phenylalanine-2 Substitution on Receptor Binding

The substitution of the native tyrosine at position 2 with phenylalanine is another critical modification that enhances antagonist activity.

Key Research Findings:

While the tyrosine at position 2 in native oxytocin is important for its agonistic activity, replacing it with other amino acids, particularly hydrophobic ones, can lead to potent antagonists.

In the context of the penicillamine-1 substitution, the addition of phenylalanine at position 2 further increases the antagonist potency. nih.gov

Studies on other oxytocin analogues have shown that substitutions at position 2 with hydrophobic amino acids like leucine, isoleucine, and tryptophan can result in high antagonistic activity. acs.org This suggests that the aromatic ring of phenylalanine at this position is essential for strong binding to the receptor in a manner that prevents its activation. acs.org

Conformational studies suggest that in some penicillamine-containing antagonists, the side chain of the residue at position 2 is unable to assume the rotameric conformation required for maximal binding and agonistic activity at the uterine receptor. nih.gov

Contribution of Threonine-4 to Antagonistic Activity

The replacement of glutamine with threonine at position 4 also plays a significant role in the antagonistic profile of this analogue.

Key Research Findings:

The substitution of glutamine by threonine in position 4 of oxytocin and its analogues has been found to increase the elimination rate of these compounds from the uterine receptor compartment in rats. nih.gov

It is suggested that conformational restrictions at both the 2- and 4-positions of penicillamine-1 analogues of oxytocin are important for antagonist activity and potency. nih.gov

Other studies have also highlighted that substitutions at position 4 can significantly impact the biological activity of oxytocin analogues. nih.gov

Conformational Determinants of Antagonist Activity and Potency

The antagonistic properties of [1-penicillamyl, 2-phenylalanine, 4-threonine]-oxytocin are intrinsically linked to its three-dimensional structure and dynamic properties.

Key Research Findings:

The rigidity and restricted dynamic properties conferred by the penicillamine at position 1 are strongly associated with the antagonistic activity of these analogues. nih.gov

Carbon-13 nuclear magnetic resonance (NMR) studies, including chemical shift parameters and spin-lattice relaxation times (T1), indicate that [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin has very similar conformational and dynamic properties to other known oxytocin inhibitors. nih.gov

These studies support a model where the conformational rigidity of the N-terminal region, influenced by the penicillamine residue, is a key factor for antagonism. nih.gov The different phi and psi angles in the first three N-terminal residues of antagonist analogues compared to native oxytocin reflect these conformational differences. nih.gov

Molecular Mechanisms of Antagonism by Oxytocin, 1 Penicillamyl Phe 2 Thr 4

Competitive Binding at the Oxytocin (B344502) Receptor

The primary mechanism by which Oxytocin, 1-penicillamyl-phe(2)-thr(4)- exerts its antagonistic effects is through direct competition with oxytocin for binding to the oxytocin receptor (OTR). The OTR, a G-protein coupled receptor, is the key mediator of oxytocin's physiological effects, including uterine contractions and lactation.

Research has demonstrated that Oxytocin, 1-penicillamyl-phe(2)-thr(4)- is a potent competitive inhibitor of oxytocin. nih.gov In vitro studies have determined its pA2 value to be 7.67 ± 0.02. nih.gov The pA2 value is a measure of the affinity of a competitive antagonist for its receptor; a higher pA2 value indicates a greater affinity. This high pA2 value signifies that Oxytocin, 1-penicillamyl-phe(2)-thr(4)- binds to the oxytocin receptor with high affinity, effectively blocking the binding of the endogenous ligand, oxytocin. nih.gov By occupying the receptor's binding site, the antagonist prevents the initiation of the signaling cascade that would normally be triggered by oxytocin.

Table 1: Antagonistic Potency of Oxytocin Analogs

Compound pA2 Value (in vitro oxytocic assay)
Oxytocin, 1-penicillamyl-phe(2)-thr(4)- 7.67 ± 0.02
Oxytocin, 1-penicillamyl-thr(4)- 7.55 ± 0.04

Data sourced from scientific literature. nih.gov

Disruption of Downstream Signaling Pathways Activated by Oxytocin

Upon binding of oxytocin to its receptor, a conformational change is induced, leading to the activation of a G-protein, specifically Gq. This initiates a downstream signaling cascade, a key component of which is the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular calcium is a critical step in many of oxytocin's physiological effects, including smooth muscle contraction.

By competitively inhibiting the binding of oxytocin to its receptor, Oxytocin, 1-penicillamyl-phe(2)-thr(4)- effectively prevents the activation of this Gq/PLC/IP3 pathway. Without the initial binding of the agonist, the G-protein remains inactive, and the subsequent production of IP3 and the release of intracellular calcium are blocked. Consequently, the physiological responses that are dependent on this signaling cascade, such as uterine contractions, are inhibited.

Receptor-Ligand Interaction Models for Antagonist Action

The potent antagonist activity of Oxytocin, 1-penicillamyl-phe(2)-thr(4)- is intrinsically linked to its specific structural modifications, which dictate its interaction with the oxytocin receptor. The substitution of penicillamine (B1679230) at position 1 and phenylalanine and threonine at positions 2 and 4, respectively, introduces significant conformational restrictions compared to the native oxytocin molecule. nih.gov

It is suggested that these conformational and dynamic properties are key to its antagonist activity. nih.gov While the native oxytocin peptide possesses a degree of flexibility, which is thought to be necessary for receptor activation, the more rigid structure of antagonists like Oxytocin, 1-penicillamyl-phe(2)-thr(4)- allows for high-affinity binding without inducing the conformational changes required for receptor activation. nih.gov

Carbon-13 nuclear magnetic resonance studies have indicated that this antagonist has very similar conformational and dynamic properties to other known oxytocin inhibitors. nih.gov The model for antagonist action posits that the restricted conformation of the antagonist allows it to fit snugly into the receptor's binding pocket, effectively occluding it from the native hormone. However, this rigid structure prevents the subtle yet critical conformational shifts in the receptor that are necessary to engage with and activate the downstream G-protein signaling machinery. The conformational restrictions at positions 2 and 4 are considered particularly important for this potent antagonist activity. nih.gov

Advanced Analytical Methodologies for Peptide Analogues

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oxytocin (B344502) and its analogues, offering high resolution and sensitivity for both purity assessment and quantitative determination. researchgate.netptfarm.pl Reversed-phase HPLC (RP-HPLC) is the most common modality, separating peptides based on their hydrophobicity. nih.govfrontiersin.org

The purity of synthetic peptides like 1-penicillamyl-phe(2)-thr(4)-oxytocin is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area response against known concentrations of a reference standard. ptfarm.plresearchgate.net The method is validated for linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.netsciencescholar.us

Several studies have established robust HPLC methods for oxytocin and its analogues. For instance, a simple, isocratic HPLC method was developed for oxytocin using a C8 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen orthophosphate buffer. researchgate.net More advanced Ultra-Performance Liquid Chromatography (UPLC) methods, which use smaller particle size columns, have also been developed to achieve faster and more efficient separations of oxytocin and its potential impurities, with run times often under 10 minutes. sciencescholar.us

Table 1: Example HPLC Method Parameters for Oxytocin Analogues

Parameter Condition 1 Condition 2
Column Waters Acquity CSH C18 (50 mm x 2.1 mm, 1.7µm) sciencescholar.us C8 researchgate.net
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water sciencescholar.us 0.05 M Potassium dihydrogen orthophosphate buffer (pH 7.0) researchgate.net
Mobile Phase B 0.1% TFA in 50:50 Acetonitrile/Water sciencescholar.us Acetonitrile researchgate.net
Elution Gradient sciencescholar.us Isocratic (80:20, Buffer:Acetonitrile) researchgate.net
Flow Rate 0.4 mL/min sciencescholar.us 1.25 mL/min researchgate.net
Detection UV at 220 nm sciencescholar.us UV at 220 nm researchgate.net
Retention Time ~3 minutes sciencescholar.us ~8.5 minutes researchgate.net
Linearity Range 0.4-12.0 IU/ml researchgate.net 0.0075–0.9 USP units/mL researchgate.net

| Limit of Quantification (LOQ) | 0.4 IU/ml researchgate.net | 0.0075 USP units/mL researchgate.net |

This table presents a compilation of typical parameters from different validated methods and is for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Mass and Sequence Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the structural characterization of peptide analogues. researchgate.net While HPLC-UV is excellent for quantification and purity, LC-MS provides definitive molecular mass information, confirming the identity of the synthesized peptide and its impurities. nih.gov

In LC-MS analysis, the eluent from the HPLC column is directed into a mass spectrometer. The mass spectrometer ionizes the peptide molecules and then separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight. For sequence verification, tandem mass spectrometry (MS/MS) is employed. A specific peptide ion (the parent ion) is selected and fragmented, and the masses of the resulting fragment ions (daughter ions) are measured. This fragmentation pattern provides information about the amino acid sequence of the peptide. researchgate.net

LC-MS/MS is also a powerful quantitative tool, recognized as a gold-standard analytical method due to its superior specificity and selectivity compared to immunoassays. nih.gov By using techniques like Multiple Reaction Monitoring (MRM), LC-MS/MS can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) or picomolar (pM) range, making it suitable for analyzing samples from biological matrices. frontiersin.orgwaters.com Sample preparation, typically involving solid-phase extraction (SPE), is often required to remove interfering substances from complex samples like plasma or serum. nih.govresearchgate.net

Table 2: Performance of LC-MS/MS Methods for Oxytocin Quantification

Parameter Method 1 (ionKey/MS) waters.com Method 2 (API4000 QTRAP) nih.govfrontiersin.org Method 3 (LCMS™-8050) shimadzu.de
Sample Matrix Human Plasma Human Serum Rat Plasma
Sample Preparation Protein Precipitation & SPE SPE Protein Precipitation & Centrifugation
Lower Limit of Quantification (LLOQ) 10 pg/mL 2 nM (in serum) 0.1 ng/mL
Linearity Range 10 - 20,000 pg/mL 2 nM - 1 mM (in serum) 0.1 - 500 ng/mL

| Key Advantage | Ultrasensitive quantification | Improved sensitivity via chemical modification | Good linearity over a wide range |

This table summarizes performance characteristics from various published LC-MS/MS methods for oxytocin.

Immunoassays (ELISA, RIA) for Low-Concentration Quantification

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely used for quantifying peptides at very low concentrations in biological fluids. researchgate.netresearchgate.net These methods rely on the specific binding of an antibody to the target peptide (the antigen).

In a typical competitive ELISA for an oxytocin analogue, a known amount of the peptide is pre-coated onto a microplate. msesupplies.comavivasysbio.com The sample (containing an unknown amount of the peptide) is added along with a fixed amount of a labeled (e.g., biotinylated) peptide. avivasysbio.com The peptide in the sample competes with the labeled peptide for binding to a specific antibody. The amount of labeled peptide that binds is inversely proportional to the concentration of the peptide in the sample. avivasysbio.com The signal is then measured, and the concentration is determined by comparison to a standard curve. msesupplies.comelabscience.com

While highly sensitive, a significant consideration for immunoassays is their specificity. Antibodies may exhibit cross-reactivity with structurally similar peptides or metabolites, which can lead to inaccurate quantification. elabscience.comantibodies-online.comnih.gov Therefore, the validation of immunoassays, including tests for cross-reactivity and parallelism, is critical to ensure data reliability. nih.govescholarship.org

Table 3: Characteristics of Commercial Oxytocin ELISA Kits

Parameter Kit A msesupplies.com Kit B elabscience.com
Assay Type Competitive-ELISA Competitive-ELISA
Sample Type Serum, plasma, other biological fluids Serum, plasma, other biological fluids
Detection Range 15.63 - 1000 pg/mL Not specified
Sensitivity 9.38 pg/mL Not specified
Specificity No significant cross-reactivity or interference with analogues observed No significant cross-reactivity or interference with analogues observed

| Assay Time | 2.5 hours | 2.5 hours |

This table provides representative data for commercially available ELISA kits for oxytocin, illustrating typical performance metrics.

Electrophoretic Techniques for Peptide Separation

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer an alternative high-resolution method for the separation of peptides like oxytocin and its analogues. nih.govnih.gov CE separates molecules based on their size and charge as they move through a capillary under the influence of an electric field. researchgate.net

This technique is especially useful for separating structurally similar peptides, such as degradation products or diastereoisomers, that may be difficult to resolve by HPLC alone. nih.govnih.gov Method development in CE often involves optimizing the background electrolyte (BGE) buffer, pH, and the use of additives. For instance, modified cyclodextrins can be added to the BGE to act as a pseudo-stationary phase, enhancing the separation selectivity for closely related peptides. nih.gov Detection is typically performed using UV absorbance at a low wavelength (e.g., 214 nm), where the peptide bond absorbs light. nih.govnih.gov

A rapid CE method was described for determining the deamidation products of oxytocin, a common degradation pathway. nih.gov The method successfully separated seven structurally similar desamino peptides from the parent oxytocin within a 12-minute analysis time, demonstrating the power of CE for stability and impurity profiling. nih.govnih.gov

Table 4: Example Capillary Electrophoresis Method for Oxytocin Separation nih.govnih.gov

Parameter Condition
Technique Capillary Electrophoresis (CE)
Capillary Fused silica (B1680970)
Background Electrolyte (BGE) 50 mM phosphate (B84403) buffer, pH 6.0
Additives 11 mM sulfobutyl ether β-cyclodextrin and 10% v/v Methanol (B129727)
Separation Voltage 20–30 kV
Detection UV at 214 nm
Analysis Time 12 minutes
Linearity Range ≤5 - 100 μM

| Application | Separation of oxytocin from its deamidation degradation products |

This table outlines the key parameters of a published CE method for the analysis of oxytocin and its related species.

Future Directions in Oxytocin Antagonist Research

Development of Next-Generation Oxytocin (B344502) Receptor Antagonists

The quest for more effective and safer oxytocin receptor antagonists has led to the development of novel compounds with improved pharmacological profiles compared to first-generation agents like atosiban (B549348). nih.gov The focus of next-generation development is on enhancing selectivity for the oxytocin receptor (OTR) over vasopressin receptors (V1a, V1b, and V2) to minimize off-target effects, improving oral bioavailability to offer more convenient administration routes, and extending the duration of action for sustained therapeutic effects. nih.govnih.gov

Researchers are exploring both peptide and non-peptide antagonists. nih.gov Peptide antagonists like barusiban have demonstrated higher potency and a longer duration of action than atosiban in preclinical studies. nih.govnih.gov Another promising peptide antagonist is retosiban , which is noted for its high selectivity and oral activity. medchemexpress.com

The development of non-peptide oxytocin antagonists represents a significant leap forward, offering the potential for orally active drugs. acs.org Compounds such as L-368,899 , SSR-126768A , and cligosiban have shown promise in preclinical and early clinical development. nih.govmedchemexpress.com These smaller molecules can have better pharmacokinetic properties and the ability to cross the blood-brain barrier, opening up possibilities for treating central nervous system (CNS) disorders. medchemexpress.com

Compound NameTypeKey FeaturesPotential Applications
BarusibanPeptideHigher potency and longer duration of action than atosiban. nih.govnih.govPreterm labor. nih.gov
RetosibanNon-peptidePotent, selective, and orally active. medchemexpress.comPreterm labor. medchemexpress.com
L-368,899Non-peptideOrally bioavailable, penetrates the blood-brain barrier. medchemexpress.comnih.govTocolysis, CNS disorders. medchemexpress.comnih.gov
CligosibanNon-peptideOrally active, highly selective, centrally permeable. medchemexpress.comInhibition of physiological ejaculation. medchemexpress.com
AI-designed NanobodyNanobodyComparable activity to atosiban with superior subtype selectivity. researchgate.netTocolysis. researchgate.net

Exploration of Non-Uterine Oxytocin Receptor System Applications

A significant shift in oxytocin antagonist research is the exploration of their therapeutic potential beyond the uterus. The widespread distribution of oxytocin receptors throughout the body, including the brain, cardiovascular system, and various cancer tissues, suggests a broad range of possible applications. nih.gov

Oncology: Emerging evidence points to the involvement of the oxytocin system in the pathophysiology of several cancers. Oxytocin receptor antagonists like atosiban have been shown to inhibit the growth of prostate and breast cancer cell lines in vitro. nih.gov The oxytocin system has also been implicated in ovarian and colorectal cancers, with antagonists showing potential to inhibit cancer cell migration. nih.govfrontiersin.org

Central Nervous System Disorders: The role of oxytocin in social behavior has made its antagonists a subject of interest for treating psychiatric conditions. Research suggests that oxytocin antagonists could be beneficial in managing social anxiety and other social dysfunctions. ucdavis.edunih.gov They are also being investigated for their potential role in autism spectrum disorder, post-traumatic stress disorder (PTSD), and depression.

Pain Management: The oxytocin system is involved in the modulation of pain perception. nih.gov Animal models have shown that oxytocin receptor antagonists can influence pain pathways. nih.gov This has led to research into their potential as non-opioid analgesics for chronic pain conditions. nih.govmedcentral.com

Integration of Computational Chemistry in Analog Design and Optimization

Computational chemistry has become an indispensable tool in the design and optimization of oxytocin antagonists. Techniques like molecular modeling, docking studies, and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis are being used to understand the intricate interactions between ligands and the oxytocin receptor. researchgate.netnih.gov

By creating 3D models of the oxytocin receptor, researchers can simulate how different compounds bind to it, allowing for the rational design of new analogs with improved affinity and selectivity. researchgate.netnih.gov Docking studies help in predicting the binding modes of antagonists, identifying key amino acid residues involved in the interaction. researchgate.net This knowledge is crucial for optimizing the chemical structure of antagonists to enhance their pharmacological properties.

Furthermore, computational models are being developed to predict the effects of genetic variants of the oxytocin receptor on ligand binding, which could pave the way for personalized medicine approaches in the future. researchgate.netbiorxiv.org In silico screening of large compound libraries is another powerful computational method that can accelerate the discovery of novel oxytocin antagonist candidates. nih.gov

Preclinical Investigations in Animal Models for Specific Biological Interventions

Preclinical studies in animal models are essential for evaluating the efficacy and safety of new oxytocin antagonists for various therapeutic interventions. These studies provide crucial data before moving on to human clinical trials.

Tocolysis: Non-human primate models, such as the cynomolgus monkey, have been instrumental in evaluating the tocolytic potential of new antagonists like barusiban. nih.gov These models allow for the detailed study of uterine contractions and the effects of antagonists in a physiological setting that closely resembles human pregnancy. nih.gov

Social Behavior: Rodent models are widely used to investigate the role of the oxytocin system in social behaviors. For instance, rats subjected to social instability stress have been used to study the effects of the antagonist L-368,899 on social approach and avoidance behaviors. nih.gov Mouse models are also employed to study the impact of oxytocin antagonists on social recognition and other social interactions. nih.govbiorxiv.org

Pain: Animal models of pain are crucial for assessing the analgesic potential of oxytocin antagonists. nih.gov Studies in mice have been used to investigate the antinociceptive effects of novel oxytocin analogs, providing evidence for their potential as pain therapeutics. nih.gov

Animal ModelBiological InterventionKey FindingsExample Antagonist
Cynomolgus MonkeyTocolysis (Preterm Labor)Barusiban showed higher potency and longer duration of action than atosiban in suppressing uterine contractions. nih.govBarusiban, Atosiban
RatSocial Behavior (Social Instability Stress)L-368,899 influenced social avoidance behavior in stressed rats. nih.govL-368,899
MouseSocial Behavior (Social Recognition)Oxytocin receptor antagonists can impair social recognition. nih.govL-368,899
MousePain (Antinociception)Novel oxytocin analogs demonstrated potent in vivo antinociception. nih.govGlycosylated Oxytocin Analogues

Q & A

Q. What criteria validate oxytocin as a biomarker for social cognition deficits?

  • Methodological Answer: Apply FINER criteria :
  • Feasible : Use scalable assays (e.g., salivary OT ELISA).
  • Novel : Link to neuroimaging correlates (e.g., amygdala reactivity).
  • Ethical : Ensure informed consent for vulnerable populations.
  • Relevant : Align with DSM-5/ICD-11 diagnostic frameworks.
  • Reference: Cross-validate findings using multi-cohort consortia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.